Benzamide, 4-(1,1-dimethylethyl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
CAS No.: 1147530-76-4
Cat. No.: VC6157499
Molecular Formula: C23H30BNO3
Molecular Weight: 379.31
* For research use only. Not for human or veterinary use.
![Benzamide, 4-(1,1-dimethylethyl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- - 1147530-76-4](/images/structure/VC6157499.png)
Specification
CAS No. | 1147530-76-4 |
---|---|
Molecular Formula | C23H30BNO3 |
Molecular Weight | 379.31 |
IUPAC Name | 4-tert-butyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide |
Standard InChI | InChI=1S/C23H30BNO3/c1-21(2,3)17-13-11-16(12-14-17)20(26)25-19-10-8-9-18(15-19)24-27-22(4,5)23(6,7)28-24/h8-15H,1-7H3,(H,25,26) |
Standard InChI Key | XZLWJBORFAPQRA-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Introduction
Chemical Identity and Structural Properties
Table 1: Key Chemical Data
Property | Value | Source |
---|---|---|
CAS Number | 1147530-76-4 | |
Molecular Formula | C23H29BNO3 (inferred) | |
Molecular Weight | ~379.3 g/mol (calculated) | - |
Boron Content | ~2.85% | Calculated |
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound likely involves sequential functionalization of a benzamide precursor:
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Introduction of the tert-butyl group: Friedel-Crafts alkylation or directed ortho-metalation strategies could install the tert-butyl group at the para position of benzamide .
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Boronate ester formation: A Miyaura borylation reaction using bis(pinacolato)diboron (B2pin2) and a palladium catalyst would introduce the pinacol boronate group at the meta position of the aniline ring .
Critical challenges include ensuring regioselectivity during borylation and preventing decomposition of the boronate ester under acidic or aqueous conditions.
Analytical Data
Though experimental spectra are unavailable, key characterization methods would include:
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Nuclear Magnetic Resonance (NMR):
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High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 379.3 (M+H)+.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The pinacol boronate group enables this compound to act as a coupling partner in Suzuki reactions, forming biaryl structures essential in drug discovery. For example:
Here, Ar–Bpin represents the boronate ester, and Ar'–X is a halide or triflate .
Medicinal Chemistry
Benzamide derivatives are explored as kinase inhibitors and protease modulators. The tert-butyl group may enhance binding to hydrophobic pockets in target proteins, while the boronate could enable prodrug strategies or serve as a warhead in covalent inhibitors .
Parameter | Recommendation |
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PPE | Gloves, lab coat, eye protection |
Ventilation | Fume hood for powder handling |
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral benzamide-boronate hybrids.
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Biological Profiling: Screening against cancer cell lines or inflammatory targets to identify therapeutic potential.
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